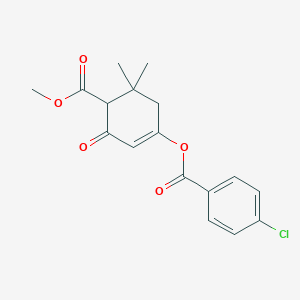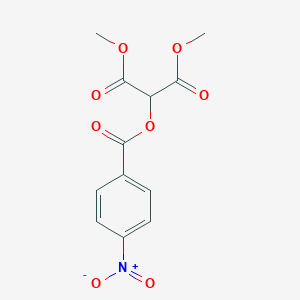![molecular formula C18H19ClN2O2S2 B296122 N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid](/img/structure/B296122.png)
N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid, also known as CBT-1, is a novel compound that has been developed as a potential therapeutic agent for various neurological disorders. This compound has been found to exhibit a wide range of pharmacological activities, including anxiolytic, antidepressant, and antipsychotic effects.
作用机制
The exact mechanism of action of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid is not fully understood, but it is believed to act as a partial agonist at the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. This action may be responsible for the anxiolytic and antidepressant effects of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid has been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid is its selectivity for the GABA-A receptor, which makes it a potentially safer and more effective therapeutic agent compared to other drugs that target multiple neurotransmitter systems. However, the limitations of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid include its poor solubility in water and its relatively short half-life, which may limit its effectiveness in clinical settings.
未来方向
There are several potential future directions for the research and development of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid. One area of interest is the potential use of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid in the treatment of post-traumatic stress disorder (PTSD), which is a debilitating condition that affects millions of people worldwide. Another potential direction is the development of more potent and selective analogs of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid, which may have improved pharmacological properties and a wider range of therapeutic applications.
In conclusion, N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid is a novel compound that has shown promise as a potential therapeutic agent for various neurological disorders. Its selective action at the GABA-A receptor and its ability to modulate multiple neurotransmitter systems make it a unique and potentially valuable addition to the arsenal of drugs used to treat anxiety, depression, and other related conditions. Further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid and to explore its potential therapeutic applications in clinical settings.
合成方法
The synthesis of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid involves a multi-step process that includes the condensation of 4-chlorobenzenesulfonyl chloride with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, followed by the reaction of the resulting intermediate with ethyl carbamate and thiourea. The final product is obtained by acid hydrolysis of the ethyl ester group.
科学研究应用
N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. Several preclinical studies have demonstrated the anxiolytic and antidepressant effects of N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid in animal models, suggesting its potential use in the treatment of anxiety and depression.
属性
分子式 |
C18H19ClN2O2S2 |
|---|---|
分子量 |
394.9 g/mol |
IUPAC 名称 |
ethyl 2-[(4-chlorophenyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H19ClN2O2S2/c1-2-23-17(22)15-13-5-3-4-6-14(13)25-16(15)21-18(24)20-12-9-7-11(19)8-10-12/h7-10H,2-6H2,1H3,(H2,20,21,24) |
InChI 键 |
LSRZSDKWRMQECX-UHFFFAOYSA-N |
手性 SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=CC=C(C=C3)Cl |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=CC=C(C=C3)Cl |
规范 SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)



![Dimethyl 2-[(4-methoxybenzoyl)oxy]malonate](/img/structure/B296050.png)
![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![2-[(diethylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296054.png)
![1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine](/img/structure/B296055.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)
![3-{[(Diethylboryl)oxy]carbonyl}-4-isoquinolinol](/img/structure/B296057.png)


![N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)